2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate
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Overview
Description
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate is a chemical compound with the molecular formula C14H25NO5. It is known for its unique structure, which includes an oxoallyl group and a diethyl-beta-alaninate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate typically involves the reaction of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate with an oxoallyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate can undergo various types of chemical reactions, including:
Oxidation: The oxoallyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the oxoallyl group can lead to the formation of alcohols.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The oxoallyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The diethyl-beta-alaninate moiety may interact with enzymes and receptors, modulating their activity and leading to pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate
Uniqueness
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate is unique due to the presence of the oxoallyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
73287-52-2 |
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Molecular Formula |
C14H25NO5 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl 3-(diethylamino)propanoate |
InChI |
InChI=1S/C14H25NO5/c1-4-13(16)19-11-9-18-10-12-20-14(17)7-8-15(5-2)6-3/h4H,1,5-12H2,2-3H3 |
InChI Key |
CNHYJXIHRPPVEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
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